5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one
Description
5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound featuring dual thiazole rings with chlorine and phenyl substituents. The molecule consists of a central thiazol-3(2H)-one scaffold substituted at position 2 with a methyl group linked to a second 5-chloro-2-phenylthiazole moiety.
However, the phenyl and additional chloro substituents in this compound may confer distinct physicochemical properties, such as enhanced lipophilicity or altered stability, compared to simpler analogs.
Properties
CAS No. |
918108-02-8 |
|---|---|
Molecular Formula |
C13H8Cl2N2OS2 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
5-chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C13H8Cl2N2OS2/c14-10-6-11(18)17(20-10)7-9-12(15)19-13(16-9)8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
MZVUKHAFXDXKBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)Cl)CN3C(=O)C=C(S3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of appropriate thiazole derivatives under specific conditions. One common method involves the use of thiazole-4-carboxylic acid derivatives, which are reacted with chlorinating agents to introduce the chlorine atoms. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: It is used in the production of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways that lead to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, physicochemical properties, and applications of 5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one with related compounds:
*MIC = Minimum Inhibitory Concentration.
†Calculated based on molecular formula.
Key Findings from Comparative Studies
- Biocidal Activity: CMIT and MIT are widely used in industrial and consumer products due to their broad-spectrum antimicrobial activity at low concentrations (1–50 ppm) .
- Toxicity Profile : CMIT/MIT mixtures are associated with respiratory and dermal toxicity in humans, as observed in humidifier disinfectant studies . The phenyl substituent in the target compound could exacerbate cytotoxicity due to increased hydrophobicity, though this requires validation.
- Stability : CMIT is prone to degradation under alkaline conditions, whereas MIT exhibits higher stability . The target compound’s dual thiazole rings may improve thermal stability but reduce solubility in aqueous systems .
Biological Activity
5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure
The compound can be represented as follows:
Antitumor Activity
Recent studies have highlighted the compound's promising antitumor properties. For instance, a study conducted on various cancer cell lines demonstrated that thiazole derivatives exhibit cytotoxic activity. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. A summary of cytotoxicity data is presented in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (human epidermoid) | 10.5 | Induction of apoptosis via caspase activation |
| U251 (glioblastoma) | 8.7 | G2/M phase cell cycle arrest |
| WM793 (melanoma) | 12.0 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also shown significant antimicrobial activity against various pathogens. In vitro studies indicate that it possesses bactericidal properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 2.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Salmonella typhimurium | 25 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways, such as:
- Topoisomerases : The compound appears to interfere with DNA replication by inhibiting topoisomerase activity.
- Kinases : It may act as an inhibitor of certain kinases involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
A notable case study involved the use of this compound in a xenograft model of human cancer. Mice treated with the compound exhibited significant tumor regression compared to control groups, indicating its potential as a therapeutic agent.
Another study focused on its antimicrobial efficacy, where the compound was tested against clinical isolates from infected patients. Results showed a marked reduction in bacterial load, supporting its use as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
